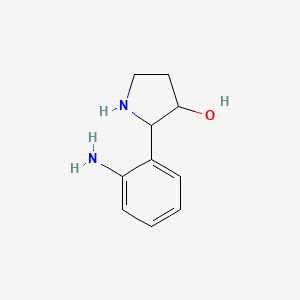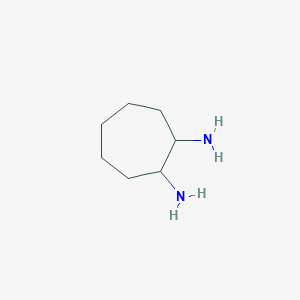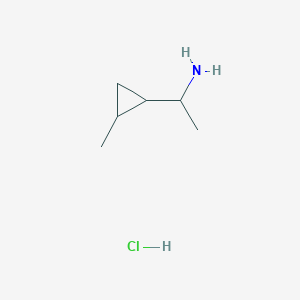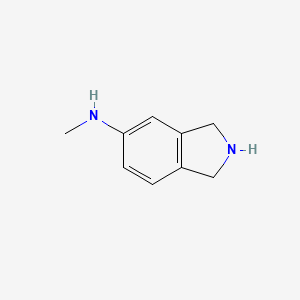
2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes an ethyl group at the second position, an isopropyl group at the fifth position, and an aldehyde group at the third position of the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the radical bromination of a precursor compound followed by subsequent reactions to introduce the desired functional groups. For instance, the radical bromination of a methyl group with NBS/AIBN in CCl4 under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate with triethyl phosphite at 130°C. Further reactions with specific aldehydes and desilylation steps can furnish the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding events.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure but with an ethoxymethyl group instead of an ethyl and isopropyl group.
Furan-2,5-dicarboxylate: Contains two carboxylate groups instead of an aldehyde group.
Uniqueness
2-Ethyl-5-(propan-2-yl)furan-3-carbaldehyde is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-ethyl-5-propan-2-ylfuran-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-4-9-8(6-11)5-10(12-9)7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
IKDZAHWIPNYFOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(O1)C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13236941.png)


![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)



![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)




![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)
